2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-13-11-26-16-17(22-19(26)27(23-13)12-15(21)28)24(2)20(30)25(18(16)29)10-6-9-14-7-4-3-5-8-14/h3-9H,10-12H2,1-2H3,(H2,21,28)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQFEHGMZPPWIA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a triazine ring fused with a purine structure and an acetamide group. Its complex structure suggests potential interactions with various biological targets. The molecular formula is , indicating it contains multiple functional groups that may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar triazine derivatives. Research indicates that compounds with triazine structures often exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related triazine derivatives on human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, suggesting strong antiproliferative effects.
- Induction of apoptosis : Flow cytometry analysis revealed increased apoptotic cell populations when treated with these derivatives.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| d17 | A549 | 6.76 | Apoptosis via Bax/Bcl-2 modulation |
| d17 | MCF-7 | 5.93 | Inhibition of Akt phosphorylation |
These findings suggest that the compound may share similar mechanisms of action and could be further investigated for its potential as an anticancer agent.
The biological activity of this compound is likely mediated through several pathways:
- Apoptosis Induction : By modulating apoptotic proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Compounds in this class may interfere with cell cycle progression.
- Inhibition of Oncogenic Pathways : Targeting key signaling pathways such as the PI3K/Akt pathway has been noted in related studies.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that similar compounds exhibit favorable pharmacokinetic profiles with moderate toxicity to healthy cells at therapeutic concentrations.
Toxicity Assessment
In vitro studies indicate low toxicity towards normal hepatocyte cells (LO2) when treated at therapeutic concentrations, supporting the notion that these compounds can selectively target cancer cells while sparing normal tissues.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.
- Structural modifications : Investigating how variations in the chemical structure affect biological activity could lead to more potent derivatives.
- Mechanistic studies : Detailed studies on the molecular mechanisms underlying the observed biological activities would enhance understanding and facilitate drug development.
Comparison with Similar Compounds
Implications :
- The cinnamyl group’s bulkiness may limit bioavailability compared to smaller substituents like isopentyl.
Core Modifications and Functional Groups
The triazino-purine core and functional groups differ significantly among analogs:
Key Observations :
- The acetamide in the target compound and reduces ionization compared to the carboxylic acid in , favoring passive diffusion .
- The diethylamino group in introduces basicity, altering solubility and distribution profiles .
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
Trends :
- The target compound’s higher molecular weight (vs.
- ’s chlorine atom increases molecular weight and polar surface area, possibly improving target engagement .
Discussion of Bioactivity and Pharmacokinetic Implications
- Target Affinity : The cinnamyl group’s aromaticity may favor interactions with hydrophobic enzyme pockets, while the acetamide could form hydrogen bonds with catalytic residues.
- Solubility : The target’s acetamide and dioxo groups enhance water solubility compared to ’s carboxylic acid (which may ionize unpredictably) .
- Metabolic Stability : The 2-chlorobenzyl group in likely resists oxidative metabolism, whereas the cinnamyl group’s allyl chain could be a metabolic hotspot .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure comprises a purine core fused with atriazino ring, substituted at N3, N7, N9, and C1 positions. Retrosynthetic disconnection suggests two plausible approaches:
- Core-first strategy : Constructing the purine-triazino scaffold followed by functionalization.
- Fragment coupling : Synthesizing purine and triazino fragments separately before fusion.
The core-first approach was prioritized due to the stability of intermediates and compatibility with late-stage diversification.
Synthesis of the Purine-Triazino Core
Formation of 6-Chloro-9H-Purine Intermediate
The synthesis commenced with 6-chloropurine (1 ), which was protected at N9 using tetrahydropyranyl (THP) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to rt, 12 h). This yielded 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine (2 ) in 85% yield.
Table 1: Protection of N9 Position
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Chloropurine | THP, DEAD, PPh3 | THF | 0°C → rt | 12 | 85 |
[4 + 2] Annulation for Triazino Ring Formation
A visible-light-enhanced annulation between 2 and 1,1,3,3-tetramethylguanidine (TMG) was employed to construct the triazino ring. The reaction formed an electron donor-acceptor (EDA) complex, enabling catalyst-free cyclization. After 24 h irradiation (450 nm LED, DMF, 25°C), 6-chloro-3-methyl-9-(tetrahydropyran-2-yl)-6,8-dioxo-6,7,8,9-tetrahydro-triazino[3,4-f]purine (3 ) was isolated in 72% yield.
Key Spectral Data for 3 :
- HRMS (ESI+) : m/z 378.0921 [M+H]⁺ (calc. 378.0918).
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, purine H8), 5.32 (dd, 1H, THP), 3.85–3.45 (m, 4H, THP), 3.12 (s, 6H, TMG-CH3).
Methylation and Acetamide Installation
Deprotection and N9 Methylation
THP deprotection (HCl, MeOH, 0°C, 2 h) yielded 7-cinnamyl-6-chloro-3-methyl-6,8-dioxo-6,7,8,9-tetrahydro-triazino[3,4-f]purine (6 ), which was methylated at N9 using methyl iodide (K2CO3, DMF, 60°C, 6 h). This provided 7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-triazino[3,4-f]purine (7 ) in 88% yield.
Acetamide Functionalization at C1
The chloropurine 7 was treated with glycine amide in the presence of CuI and N,N-diisopropylethylamine (DIPEA, DMF, 100°C, 8 h), yielding the target acetamide 8 in 70% yield.
Spectral Validation of 8 :
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, purine H2), 7.45–7.25 (m, 5H, cinnamyl Ar-H), 6.85 (d, 1H, J = 16 Hz, CH=CH), 6.45 (dt, 1H, J = 16, 6 Hz, CH2=CH), 4.12 (s, 2H, CH2CONH2), 3.35 (s, 3H, N9-CH3), 3.22 (s, 3H, N3-CH3).
- ¹³C NMR (100 MHz, DMSO-d6) : δ 170.2 (CONH2), 162.1 (C6=O), 158.9 (C8=O), 136.5–125.8 (cinnamyl Ar-C), 121.4 (CH=CH).
Alternative Synthetic Routes
One-Pot Cyclization-Thiolation-Oxidation
A thiolation-oxidation approach adapted from pyrimidine synthesis involved treating 6-thiocyanatopurine with hydrazine to form the triazino ring, followed by oxidation (H2O2, AcOH) to install oxo groups. While feasible, this route suffered from low regioselectivity (45% yield).
Comparative Analysis of Methods
Table 3: Efficiency of Synthetic Routes
| Method | Key Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core-first (Stille) | Annulation → Stille → Methylation | 32 | 98.5 |
| Mitsunobu alkylation | Mitsunobu → Cyclization | 18 | 92.3 |
| Thiolation-oxidation | Thiocyanation → Oxidation | 25 | 89.7 |
The core-first strategy utilizing Stille coupling provided superior yield and purity, making it the method of choice for large-scale synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
